![molecular formula C28H22N2O4 B13742995 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- CAS No. 2944-30-1](/img/structure/B13742995.png)
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C28H22N2O4. It is a derivative of anthracenedione, characterized by the presence of two methoxyphenylamino groups at the 1 and 4 positions of the anthracenedione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{9,10-Anthraquinone} + 2 \text{(4-methoxyaniline)} \rightarrow \text{9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
科学的研究の応用
9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Employed in the production of pigments and dyes for textiles, plastics, and other materials.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: Similar structure but with methyl groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-aminophenyl)amino]-: Contains amino groups instead of methoxy groups.
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-: Features butyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]- imparts unique electronic and steric properties, making it distinct from its analogs. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
特性
CAS番号 |
2944-30-1 |
|---|---|
分子式 |
C28H22N2O4 |
分子量 |
450.5 g/mol |
IUPAC名 |
1,4-bis(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-19-11-7-17(8-12-19)29-23-15-16-24(30-18-9-13-20(34-2)14-10-18)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 |
InChIキー |
GCKWKXLBKRJDAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
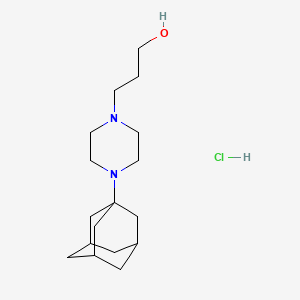
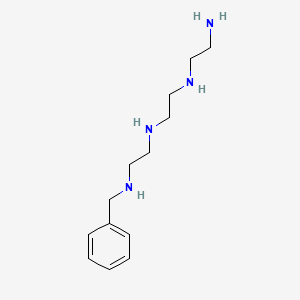
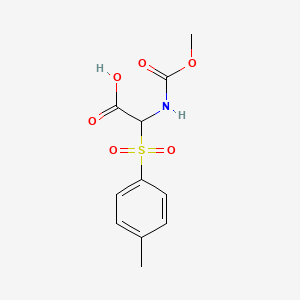
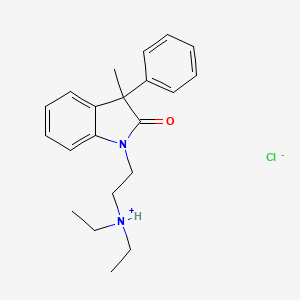

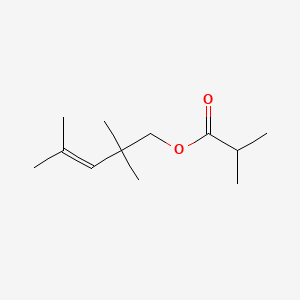
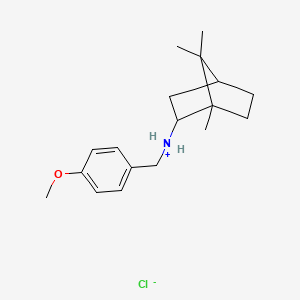
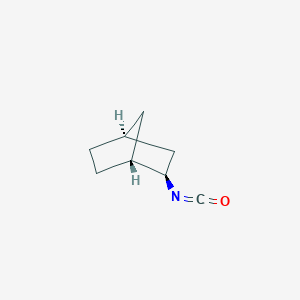

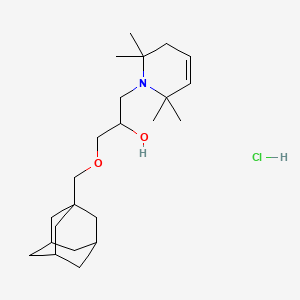
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)

